
Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate is an organic compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . It is known for its unique structure, which includes an azetidine ring, a hydroxyimino group, and a tert-butyl ester. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters under specific conditions. One common method involves the reaction of 3-azetidinone with tert-butyl nitrite in the presence of a base such as sodium hydride . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate serves as a crucial intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that can lead to compounds with therapeutic potential.
Synthesis of Pharmaceutical Intermediates
The compound is utilized in the preparation of several drug intermediates, particularly those targeting inflammatory and autoimmune diseases. For example, it can be transformed into derivatives that inhibit Janus kinase (JAK) pathways, which are crucial for immune response modulation .
Table 1: Synthesis Pathways of this compound Derivatives
Derivative | Target Disease | Method of Synthesis | Yield |
---|---|---|---|
JAK Inhibitor | Inflammatory Disorders | Hydroxylation followed by cyclization | High |
HCV Protease Inhibitor | Hepatitis C | N-alkylation and subsequent hydrolysis | Moderate |
Antibacterial Compounds | Bacterial Infections | Amidation reactions with various amines | Variable |
Organic Synthesis Applications
Beyond medicinal uses, this compound finds applications in organic synthesis as a versatile building block.
Formation of Complex Molecules
The compound can be employed in multi-step synthetic routes to construct complex heterocycles. Its ability to undergo various chemical transformations makes it a key player in the development of novel organic materials.
Case Study: Synthesis of Bicyclic Compounds
A recent study demonstrated the use of this compound in synthesizing bicyclic compounds that exhibit potential as receptor antagonists. The reaction involved cyclization followed by functional group modifications, yielding compounds with promising biological activity against specific targets .
Research Insights and Future Directions
Research into this compound continues to evolve, with ongoing studies focusing on its reactivity and potential applications in drug discovery.
Innovative Applications
Recent investigations have explored its use in asymmetric synthesis, aiming to produce enantiomerically pure compounds that are critical for pharmaceutical applications. The development of new catalytic systems could enhance its utility in this area.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The azetidine ring can also interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a hydroxyimino group.
Tert-butyl 3-aminoazetidine-1-carboxylate: Contains an amino group instead of a hydroxyimino group.
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate: Contains a cyanomethylene group instead of a hydroxyimino group.
Uniqueness
Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the study of biochemical interactions.
Biological Activity
Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₄N₂O₃
- Molecular Weight : 186.2 g/mol
- CAS Number : 1378674-88-4
- Purity : 95%
The compound features a hydroxyimino group, which is known for its ability to form hydrogen bonds and interact with biological targets, potentially leading to enzyme inhibition and other biological effects .
This compound's mechanism of action is primarily attributed to its interaction with specific enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, potentially inhibiting enzymatic activity. The azetidine ring provides structural rigidity, enhancing binding affinity and specificity for molecular targets .
Enzyme Inhibition Studies
Recent studies have demonstrated that this compound exhibits inhibitory effects on various enzymes. For example:
- Enzyme Target : Aldose reductase
- Inhibition Type : Competitive inhibition
- IC₅₀ Value : 25 µM
These findings suggest that the compound may have therapeutic potential in managing conditions such as diabetic complications where aldose reductase plays a crucial role.
Case Studies
-
Case Study on Anticancer Activity
- Objective : Evaluate the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was performed on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.
- Results : The compound showed significant cytotoxicity with IC₅₀ values of 30 µM for MCF-7 and 35 µM for HepG2 cells, indicating potential as an anticancer agent .
-
Case Study on Antimicrobial Activity
- Objective : Assess antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disc diffusion method was employed.
- Results : The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition measuring 15 mm and 12 mm respectively .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Azetidine | Enzyme inhibition, anticancer activity |
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | Azetidine | Moderate enzyme inhibition |
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | Azetidine | Limited biological activity |
The presence of the hydroxyimino group in this compound distinguishes it from other azetidine derivatives, contributing to its unique reactivity and biological profile .
Properties
IUPAC Name |
tert-butyl 3-methoxyiminoazetidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-5-7(6-11)10-13-4/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYPYXYQNIZLIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=NOC)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680268 | |
Record name | tert-Butyl 3-(methoxyimino)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935668-45-4 | |
Record name | 1,1-Dimethylethyl 3-(methoxyimino)-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935668-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(methoxyimino)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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